

Spectroscopic Profile of 5-Hydantoinacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: *5-Hydantoinacetic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Hydantoinacetic acid** (CAS No. 5427-26-9), a key heterocyclic compound with applications in chemical synthesis and pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and logical workflow diagrams to aid in its characterization.

Spectroscopic Data Analysis

The structural elucidation of **5-Hydantoinacetic acid** is supported by a combination of spectroscopic techniques. The following sections summarize the key findings from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **5-Hydantoinacetic acid**. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~10.6	Singlet	1H	-	NH (Amide)
~7.8	Singlet	1H	-	NH (Amide)
~4.2	Multiplet	1H	-	CH-5
~2.6	Multiplet	2H	-	CH ₂ -acetic acid
~12.0	Broad Singlet	1H	-	COOH

Note: Precise chemical shifts and coupling constants for ¹H NMR of **5-Hydantoinacetic acid** are not readily available in public databases. The provided data is an estimation based on spectral data of similar hydantoin derivatives.

¹³C NMR Data

The ¹³C NMR spectrum of **5-Hydantoinacetic acid** in DMSO-d₆ displays the following characteristic peaks:

Chemical Shift (δ) ppm	Assignment
173.5	C=O (Carboxylic acid)
172.9	C=O (Hydantoin C4)
156.8	C=O (Hydantoin C2)
53.5	CH (Hydantoin C5)
35.8	CH ₂ (Acetic acid)

Infrared (IR) Spectroscopy

The IR spectrum of **5-Hydantoinacetic acid** reveals the presence of key functional groups. The spectrum is characterized by the following absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2500	Broad, Strong	O-H stretch (Carboxylic acid)
~3250	Medium	N-H stretch (Amide)
~1770	Strong	C=O stretch (Hydantoin, C4)
~1710	Strong	C=O stretch (Hydantoin, C2 & Carboxylic acid)
~1400	Medium	C-N stretch
~1220	Medium	C-O stretch

Mass Spectrometry (MS)

While a specific experimental mass spectrum for **5-Hydantoinacetic acid** is not widely available, the expected fragmentation pattern under electron ionization (EI) can be predicted based on its structure. The molecular ion peak $[M]^+$ would be observed at m/z 158.

Predicted Fragmentation Pattern

m/z	Possible Fragment
158	$[M]^+$ (Molecular Ion)
113	$[M - COOH]^+$
85	$[M - COOH - CO]^+$
70	[Hydantoin ring fragment] $^+$
45	$[COOH]^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Hydantoinacetic acid** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the range of -2 to 14 ppm.
 - Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.
- Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

IR Spectroscopy Protocol

- Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix approximately 1-2 mg of **5-Hydantoinacetic acid** with 100-200 mg of dry potassium bromide (KBr) powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

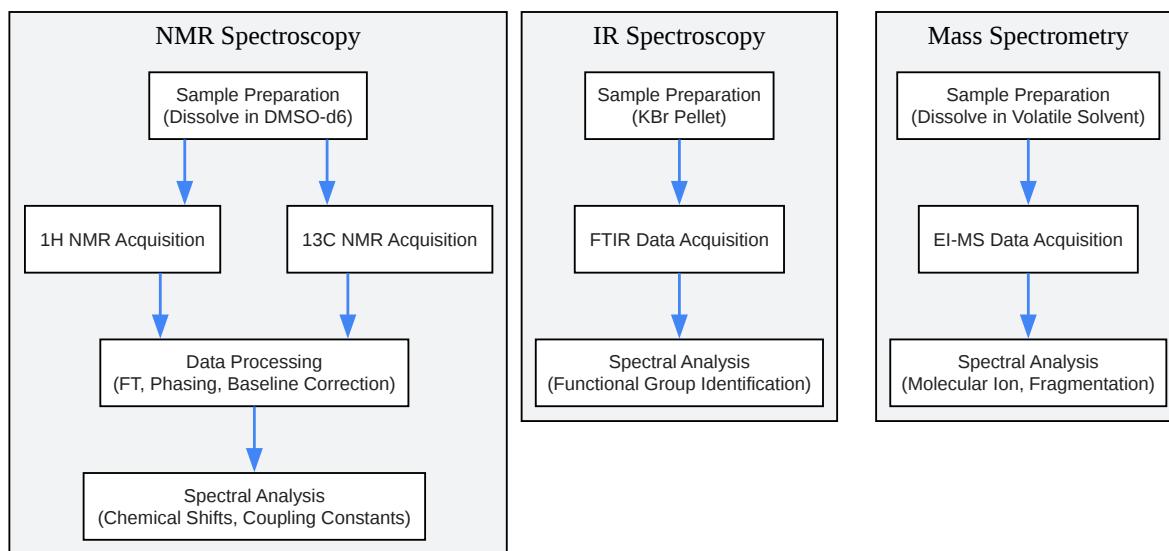
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol

- **Sample Preparation:** Dissolve a small amount of **5-Hydantoinacetic acid** in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- **Instrumentation:** Employ a mass spectrometer with an electron ionization (EI) source.
- **Data Acquisition:**
 - Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragments.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

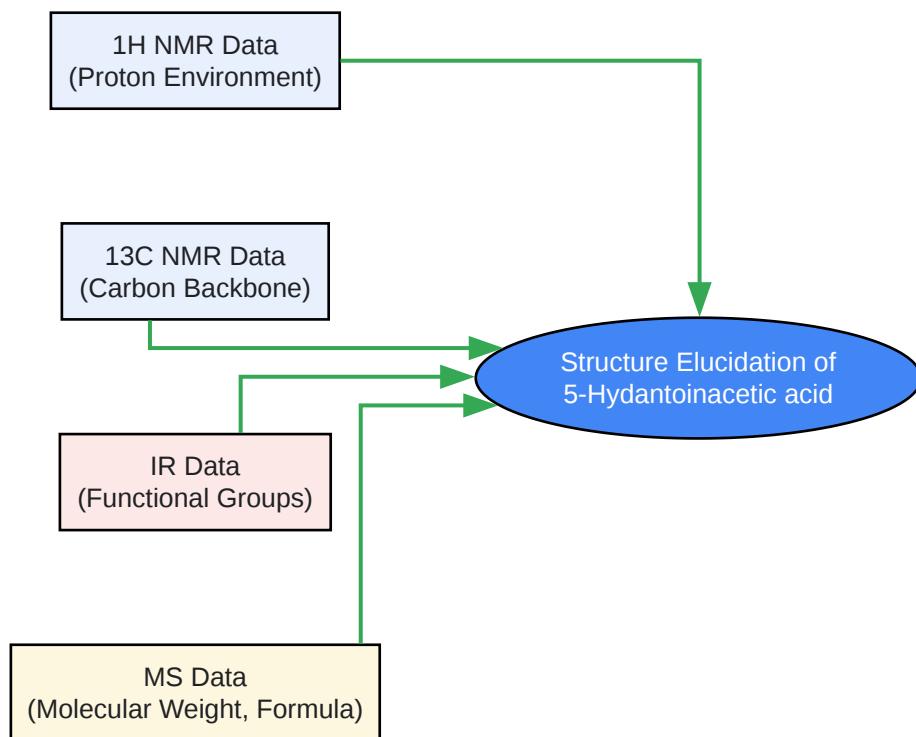
Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of **5-Hydantoinacetic acid**.



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Caption: General workflow for the spectroscopic characterization of **5-Hydantoinacetic acid**.



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Caption: Integration of spectroscopic data for structural elucidation.

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